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Compound of Interest

Compound Name: Darunavir Ethanolate

Cat. No.: B192935 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of darunavir ethanolate's performance in salvage therapy for treatment-

experienced individuals with HIV-1. The information is supported by key clinical trial data,

detailed experimental protocols, and visualizations of relevant biological pathways and study

designs.

Darunavir, a second-generation protease inhibitor (PI), has become a cornerstone of salvage

therapy for patients with HIV-1 infection who have experienced virological failure on other

antiretroviral regimens.[1][2] Co-administered with a low dose of ritonavir (DRV/r) to boost its

pharmacokinetic profile, darunavir has demonstrated significant efficacy against both wild-type

and multidrug-resistant strains of the virus.[3][4] Its high genetic barrier to resistance further

solidifies its role in the management of treatment-experienced patients.[3][5] This guide

benchmarks the performance of darunavir against other PIs and within different combination

regimens, drawing on data from pivotal clinical trials.

Comparative Efficacy of Darunavir-Based Regimens
The efficacy of darunavir in salvage therapy has been rigorously evaluated in several key

clinical trials, including the POWER, TITAN, and DUET studies. These trials provide a wealth of

data comparing darunavir-based regimens to other PIs and assessing its performance as part

of an optimized background regimen (OBR).
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The primary goal of salvage therapy is to achieve virologic suppression and promote immune

reconstitution. The following tables summarize the key virologic and immunologic outcomes

from major clinical trials involving darunavir.

Table 1:

Virologic and

Immunologic

Outcomes in

Key Darunavir

Salvage

Therapy Trials

Trial Treatment Arms
Patient

Population

Virologic

Response (HIV-1

RNA <50

copies/mL)

Mean CD4+ Cell

Count Increase

from Baseline

(cells/mm³)

POWER 1 & 2

(Week 96)[6]

DRV/r 600/100

mg BID + OBR

Highly treatment-

experienced
39% 133

Control PI(s) +

OBR
9% Not Reported

TITAN (Week 48)

[3][7][8]

DRV/r 600/100

mg BID + OBR

Lopinavir-naive,

treatment-

experienced

71% Not Reported

LPV/r 400/100

mg BID + OBR
60% Not Reported

DUET (Week 48)

[9][10][11]

Etravirine +

DRV/r + OBR

Treatment-

experienced with

NNRTI and PI

resistance

59% (pooled

analysis)
Not Reported

Placebo + DRV/r

+ OBR

41% (pooled

analysis)
Not Reported

BID: twice daily; DRV/r: darunavir/ritonavir; LPV/r: lopinavir/ritonavir; OBR: optimized

background regimen; PI: protease inhibitor; NNRTI: non-nucleoside reverse transcriptase
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inhibitor.

Development of Resistance
A critical aspect of long-term antiretroviral therapy is the potential for the development of drug

resistance. Darunavir's high genetic barrier to resistance is a key advantage in salvage

situations. The TITAN and DUET trials provide valuable insights into the emergence of

resistance mutations.

Table 2: Emergence of

Resistance Mutations in

Darunavir Clinical Trials

Trial Treatment Arm

Development of New Primary

PI Mutations in Virologic

Failures

TITAN (Week 48)[7][12] DRV/r 600/100 mg BID + OBR 21%

LPV/r 400/100 mg BID + OBR 36%

DUET (Week 48)[9][13] Etravirine + DRV/r + OBR

Fewer patients developed DRV

resistance-associated

mutations compared to

placebo.

Placebo + DRV/r + OBR

More patients developed DRV

resistance-associated

mutations compared to the

etravirine arm.

Experimental Protocols
The following sections detail the methodologies employed in the key clinical trials cited in this

guide, providing a framework for understanding the data presented.
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The POWER 1 and 2 were Phase IIb, randomized, controlled trials designed to assess the

efficacy and safety of DRV/r compared to an investigator-selected control PI in highly

treatment-experienced HIV-1-infected patients.[3][14]

Patient Population: Adult patients with HIV-1 RNA >1,000 copies/mL, prior treatment with

PIs, and at least one primary PI mutation.[6]

Treatment Regimens: Patients were randomized to receive DRV/r (at various doses, with

600/100 mg twice daily becoming the focus) plus an OBR, or a control PI plus an OBR.[3]

[15]

Endpoints and Assessments:

Primary Efficacy Endpoint: The proportion of patients achieving a confirmed HIV-1 RNA

reduction of ≥1.0 log10 copies/mL from baseline.[4]

Secondary Efficacy Endpoints: The proportion of patients with HIV-1 RNA <400 and <50

copies/mL, and the change in CD4+ cell count from baseline.[14]

Resistance Analysis: Genotypic and phenotypic resistance testing was performed at

baseline and at the time of virologic failure to identify resistance-associated mutations.[9]

TITAN Trial
The TITAN trial was a Phase III, randomized, controlled, open-label trial comparing the efficacy

and safety of DRV/r to lopinavir/ritonavir (LPV/r) in treatment-experienced, lopinavir-naive

patients.[3][7][16]

Patient Population: Lopinavir-naive, treatment-experienced adult patients with HIV-1

infection.[7][12]

Treatment Regimens: Patients received either DRV/r 600/100 mg twice daily or LPV/r

400/100 mg twice daily, both in combination with an OBR consisting of at least two

nucleoside reverse transcriptase inhibitors (NRTIs).[7][16]

Endpoints and Assessments:
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Primary Efficacy Endpoint: The proportion of patients achieving an HIV-1 RNA level of

<400 copies/mL at week 48.[7][12]

Secondary Efficacy Endpoint: The proportion of patients with an HIV-1 RNA level of <50

copies/mL.[3]

Resistance Analysis: Genotypic analysis was conducted at baseline and in patients who

experienced virologic failure to assess the development of PI and NRTI resistance

mutations.[7][8]

DUET Trials
The DUET-1 and DUET-2 trials were identical Phase III, randomized, double-blind, placebo-

controlled trials evaluating the efficacy and safety of etravirine versus placebo, both

administered with DRV/r and an OBR.[10][11][17]

Patient Population: Treatment-experienced adult patients with evidence of NNRTI and PI

resistance and virologic failure (HIV-1 RNA >5,000 copies/mL).[10][11]

Treatment Regimens: Patients received either etravirine 200 mg twice daily or placebo, in

combination with DRV/r 600/100 mg twice daily and an investigator-selected OBR. The use

of enfuvirtide was optional.[17]

Endpoints and Assessments:

Primary Efficacy Endpoint: The proportion of patients with a confirmed HIV-1 RNA <50

copies/mL at week 24.[17]

Resistance Analysis: Genotypic and phenotypic resistance testing was performed at

baseline and at the time of virologic failure to assess changes in susceptibility to darunavir

and other antiretrovirals.[9]

Visualizing Mechanisms and Workflows
To further elucidate the context of darunavir's application, the following diagrams illustrate its

mechanism of action and a typical workflow for a salvage therapy clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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